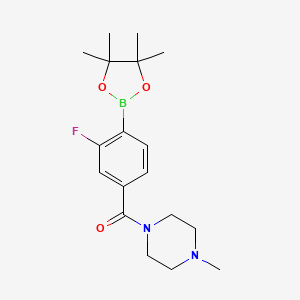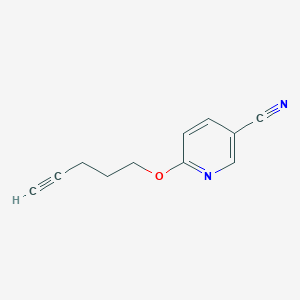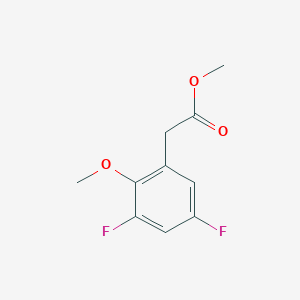
3-Iodo-5-(trifluoromethoxy)benzonitrile
Vue d'ensemble
Description
3-Iodo-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3F3INO It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzonitrile moiety
Applications De Recherche Scientifique
Iodination and Continuous Flow Chemistry
The iodination of related compounds, such as 4-fluoro-2-(trifluoromethyl)benzonitrile, has been explored through C–H lithiation and treatment with iodine under continuous flow conditions. This process is significant for producing iodinated regioisomers, essential in various chemical syntheses and research applications. The study by Dunn et al. (2018) highlights the effectiveness of different bases in achieving the desired iodination.
Electrophilic Trifluoromethylation
Research on the trifluoromethylation of aromatic compounds, as demonstrated in the work of Mejía & Togni (2012), is relevant to the application of 3-Iodo-5-(trifluoromethoxy)benzonitrile. This process involves the use of hypervalent iodine reagents and has implications in the synthesis of trifluoromethylated aromatic compounds.
Applications in Solar Cell Technology
Benzonitrile-based electrolytes, closely related to the chemical structure of interest, have been found beneficial in dye-sensitized solar cells (DSSCs). This application is crucial for enhancing the stability and efficiency of solar cells. Latini et al. (2014) demonstrated the use of benzonitrile as an efficient electrolyte solvent in DSSCs.
Involvement in Coordination Chemistry
The compound also finds application in coordination chemistry, as seen in the study of uranium(III)/(IV) nitrile adducts by Enriquez, Scott, & Neu (2005). This research provides insights into the synthesis of complexes for understanding fundamental actinide coordination chemistry, where similar nitrile compounds are used.
Use in Organic Synthesis
The synthesis of various organic compounds, particularly those with pharmaceutical implications, often involves intermediates or reagents with similar structures to this compound. For example, Yamashita et al. (1989) developed a practical synthesis of a potential antitumor agent, using related iodinated and trifluoromethylated compounds.
Catalysis and Redox Chemistry
The compound can be relevant in studies involving catalysis and redox reactions. For instance, the research on cobalt corroles in the catalytic reduction of dioxygen by Kadish et al. (2008) provides insights into catalytic activities that could be pertinent to derivatives of this compound.
Safety and Hazards
The safety information for “3-Iodo-5-(trifluoromethoxy)benzonitrile” includes several hazard statements: H301;H312+H332;H319;H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(trifluoromethoxy)benzonitrile typically involves the iodination of a suitable precursor, such as 5-(trifluoromethoxy)benzonitrileThe reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures to ensure complete conversion of the starting material .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-5-(trif
Propriétés
IUPAC Name |
3-iodo-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-5(4-13)1-6(12)3-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHFONFRJPBKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


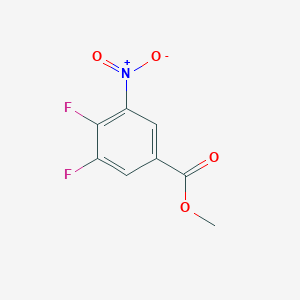

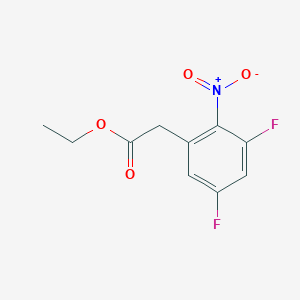
![6-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B1412950.png)



